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molecular formula C13H13NO B1611458 5-Methyl-2-phenoxyaniline CAS No. 2172-91-0

5-Methyl-2-phenoxyaniline

Cat. No. B1611458
M. Wt: 199.25 g/mol
InChI Key: GZMMICGZSGLOHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08338605B2

Procedure details

The product from Example 41a (884 mg, 3.86 mmol) was treated with SnCl2 (3.5 g, 19.0 mmol) for 24 h following the procedure from Example 1f giving the title compound as a yellow oil (710 mg, 93%).
Name
product
Quantity
884 mg
Type
reactant
Reaction Step One
Name
Quantity
3.5 g
Type
reactant
Reaction Step One
Yield
93%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[C:4]([N+:15]([O-])=O)[CH:3]=1.Cl[Sn]Cl>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[C:4]([NH2:15])[CH:3]=1

Inputs

Step One
Name
product
Quantity
884 mg
Type
reactant
Smiles
CC1=CC(=C(C=C1)OC1=CC=CC=C1)[N+](=O)[O-]
Name
Quantity
3.5 g
Type
reactant
Smiles
Cl[Sn]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)N)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 710 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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